N-(pyridin-4-yl)cyclobutanecarboxamide
Description
Significance of Cyclobutanecarboxamide (B75595) and Pyridine (B92270) Motifs in Chemical Space
The distinct structural features of N-(pyridin-4-yl)cyclobutanecarboxamide—the cyclobutanecarboxamide and the pyridine ring—are significant building blocks in the design of new molecules.
The cyclobutane (B1203170) ring is a four-membered carbocycle that provides a rigid, three-dimensional scaffold. nih.govnih.gov This structural rigidity is a valuable characteristic in medicinal chemistry as it can help to lock a molecule into a specific conformation, potentially leading to more selective binding to biological targets. nih.gov The inclusion of cyclobutane motifs is a strategy often used to move away from flat, two-dimensional molecules, a concept known as "escaping from flatland". nih.gov
The pyridine ring is a six-membered aromatic heterocycle containing a nitrogen atom. This motif is widespread in pharmaceuticals and natural products. nih.govresearchgate.net The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition processes. The presence of a pyridine ring can enhance a molecule's biochemical potency, metabolic stability, and permeability. researchgate.net Pyridine derivatives are found in a wide array of drugs with activities ranging from antimicrobial and antiviral to anticancer and anti-inflammatory. nih.gov
The carboxamide group (-CONH-) is a key functional group that links the cyclobutane and pyridine moieties. Carboxamides are prevalent in biologically active compounds and are known for their ability to form strong hydrogen bonds, which are fundamental to the structure and function of proteins and the binding of drugs to their targets.
Overview of Research Trajectories for this compound and Analogues
Research involving this compound and its analogues is primarily focused on their potential as therapeutic agents. Scientists are actively synthesizing and testing new derivatives to understand their structure-activity relationships (SAR).
A significant area of investigation is the development of these compounds as enzyme inhibitors. For example, pyridine derivatives have been explored as inhibitors of VEGFR-2, a key target in cancer therapy, and as kinase inhibitors with antiangiogenesis properties. wikipedia.org The core structure of this compound provides a versatile scaffold that can be chemically modified to optimize binding to specific enzyme targets.
Furthermore, the pyridine moiety offers a site for coordination with metal ions, opening up possibilities for the creation of novel coordination polymers and materials with interesting structural and functional properties. researchgate.net The synthesis of various pyridine-3-carboxamide (B1143946) and pyridine-2,6-dicarboxamide derivatives has been reported, highlighting the broad interest in this class of compounds for applications in medicinal and materials science. nih.govmdpi.com
Methodological Approaches in the Study of Complex Organic Architectures
The study of complex organic molecules like this compound relies on a suite of advanced methodological approaches.
Synthesis: The creation of these molecules often involves multi-step synthetic routes. rsc.org Methodological studies aim to discover new and efficient reactions for constructing such complex architectures. polytechnique.edu For instance, the synthesis of this compound analogues could involve the coupling of a cyclobutanecarboxylic acid derivative with a substituted 4-aminopyridine (B3432731). acs.org Researchers are continually developing novel synthetic methodologies, including those utilizing light, electricity, or mechanical force to drive chemical reactions. orgsynlab.com
Structural Characterization: A variety of analytical techniques are essential to confirm the structure and purity of newly synthesized compounds. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the connectivity of atoms within the molecule. onlineorganicchemistrytutor.com
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns. onlineorganicchemistrytutor.com
X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a crystal. mdpi.com
Computational Chemistry: Theoretical and computational methods are increasingly used to predict the properties and behavior of molecules. rsc.org These tools can provide insights into reaction mechanisms and help in the rational design of new compounds with desired activities. orgsynlab.com
Structure
2D Structure
Properties
IUPAC Name |
N-pyridin-4-ylcyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10(8-2-1-3-8)12-9-4-6-11-7-5-9/h4-8H,1-3H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEWVSVTOCTUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Pyridin 4 Yl Cyclobutanecarboxamide
Strategies for the Preparation of N-(pyridin-4-yl)cyclobutanecarboxamide Scaffolds
The synthesis of this compound can be approached through several key strategies, primarily involving the formation of the central amide bond, functionalization of the pyridine (B92270) ring, and stereoselective construction of the cyclobutane (B1203170) system.
Amidation Reactions and Coupling Agents in Cyclobutanecarboxamide (B75595) Formation
The core reaction in the synthesis of this compound is the formation of the amide bond between cyclobutanecarboxylic acid and 4-aminopyridine (B3432731). This transformation is typically achieved using a variety of coupling agents to activate the carboxylic acid.
Common coupling agents employed in amide bond formation include carbodiimides, phosphonium salts, and aminium/uronium salts. hepatochem.com The choice of coupling agent can be critical to optimize yield and minimize side reactions. A scalable synthesis of a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide, utilized N,N'-carbonyldiimidazole (CDI) for the acylation of 4-aminopyridine. researchgate.net
Table 1: Common Coupling Reagents for Amide Synthesis
| Coupling Agent Class | Examples | Byproducts |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Ureas |
| Phosphonium Salts | PyBOP, PyAOP | Phosphine oxides |
The general reaction scheme involves the activation of cyclobutanecarboxylic acid with the coupling agent, followed by nucleophilic attack by the amino group of 4-aminopyridine. The selection of the appropriate solvent and base is also crucial for the success of the reaction.
Pyridine Ring Functionalization and Derivatization Routes
Functionalization of the pyridine ring can be achieved either before or after the formation of the amide bond. Direct C-H functionalization of pyridines is a powerful tool for introducing substituents at specific positions. digitellinc.com For instance, methods for the 4-selective functionalization of pyridine have been developed, which could be applied to precursors of this compound. digitellinc.com
Furthermore, transformations involving the pyridine nitrogen, such as N-oxidation or the formation of pyridinium salts, can alter the reactivity of the ring and facilitate subsequent reactions. nih.gov These derivatization routes open up possibilities for creating a library of this compound analogs with diverse properties.
Stereoselective Synthesis Approaches for Cyclobutane Systems
The stereochemistry of the cyclobutane ring can have a significant impact on the biological activity of the molecule. Therefore, stereoselective synthesis of the cyclobutane moiety is a key consideration. One approach involves the [2+2] photodimerization of alkenes in the solid state, which can lead to the stereoselective formation of cyclobutane isomers. nih.gov
Another strategy is the contraction of pyrrolidine rings to form multisubstituted cyclobutanes with multiple stereocenters. nih.gov This method proceeds via a nitrogen extrusion process and involves a radical pathway. nih.gov Rhodium-catalyzed C-H functionalization of cyclobutanes can also be employed for the regio- and stereoselective introduction of functional groups. cell.com
Exploration of this compound Reactivity
The reactivity of this compound is dictated by the chemical properties of its constituent parts: the cyclobutane ring, the amide linkage, and the pyridine ring.
Functional Group Interconversions on the Cyclobutane Moiety
The cyclobutane ring of this compound can undergo various functional group interconversions. For instance, C-H functionalization logic can be applied to introduce substituents onto the cyclobutane ring, with the amide group potentially acting as a directing group. acs.org Palladium-catalyzed functionalization of prochiral C(sp3)-H bonds of aliphatic compounds has been demonstrated and could be applicable to the cyclobutane moiety. rsc.org
Transformations Involving the Pyridine Nitrogen and Ring
The pyridine nitrogen and the aromatic ring itself are sites for various chemical transformations. The nitrogen atom can be quaternized to form pyridinium salts, which can then undergo further reactions. The pyridine ring can also be subjected to ring-opening and subsequent rearrangement to form different heterocyclic or carbocyclic systems. nih.gov For example, a pyridine-to-benzene transformation via nitrogen-to-carbon skeletal editing has been reported. nih.gov
Rearrangement Processes and Stability under Varied Conditions
While specific experimental studies on the rearrangement and stability of this compound are not extensively available in the public domain, an understanding of its potential behavior can be extrapolated from the known chemical properties of its constituent functional groups: the pyridine ring, the amide linkage, and the cyclobutane ring. This section will, therefore, discuss the theoretical rearrangement processes and stability of the compound under various conditions based on established principles of organic chemistry.
Thermal Stability and Rearrangement
The thermal stability of this compound is influenced by the inherent stabilities of the pyridine ring, the amide bond, and the cyclobutane ring. Pyridine itself is a thermally stable aromatic heterocycle. However, at high temperatures, pyridine and its derivatives can undergo decomposition, which may be initiated by the formation of pyridyl radicals. rsc.org
The cyclobutane ring is characterized by significant ring strain, which makes it susceptible to thermal rearrangements. chemistrysteps.comunizin.org Thermolysis of cyclobutane derivatives can lead to ring-opening reactions to form ethylene or substituted alkenes. thieme-connect.de In the context of this compound, it is plausible that under elevated temperatures, the cyclobutane ring could undergo rearrangement or fragmentation. The specific pathways would be influenced by the substitution pattern and the presence of the N-(pyridin-4-yl)carboxamide group.
Photochemical Stability and Rearrangement
The pyridine moiety in this compound is expected to be the primary chromophore, absorbing ultraviolet radiation. Pyridine and its derivatives are known to be photochemically active. acs.org Upon irradiation, pyridine can undergo a variety of transformations, including the formation of Dewar pyridine, a valence isomer. acs.org The presence of substituents can influence the course of these photochemical reactions. The interaction of the excited state of the pyridine ring with the cyclobutane and amide functionalities could lead to unique photochemical pathways, although specific studies on this system are lacking.
Stability under Hydrolytic Conditions
The amide bond in this compound is susceptible to hydrolysis under both acidic and alkaline conditions. chemguide.co.uk
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the amide is expected to undergo hydrolysis to yield cyclobutanecarboxylic acid and 4-aminopyridine. The reaction is initiated by the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: Under alkaline conditions, the amide can be hydrolyzed by a nucleophilic attack of a hydroxide ion on the carbonyl carbon. This would also lead to the formation of a cyclobutanecarboxylate salt and 4-aminopyridine. The rate of alkaline hydrolysis can be influenced by steric and electronic factors of the substituents on the amide. arkat-usa.orgresearchgate.net
The following table summarizes the expected hydrolysis products of this compound.
| Condition | Reactants | Expected Products |
| Acidic Hydrolysis | This compound, H₂O, H⁺ | Cyclobutanecarboxylic acid, 4-Aminopyridinium ion |
| Alkaline Hydrolysis | This compound, OH⁻ | Cyclobutanecarboxylate, 4-Aminopyridine |
Potential for Ring Expansion of the Cyclobutane Moiety
The cyclobutane ring, due to its inherent strain, can undergo rearrangement to form a more stable cyclopentane ring, particularly if a carbocation intermediate is formed on a carbon atom adjacent to the ring. chemistrysteps.com While the direct formation of a carbocation on the cyclobutane ring of this compound under typical hydrolytic or thermal conditions is not a primary expected pathway, certain reaction conditions that promote carbocation formation could potentially lead to ring expansion.
Advanced Spectroscopic and Structural Characterization of N Pyridin 4 Yl Cyclobutanecarboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the connectivity of atoms, their chemical environments, and their spatial relationships can be elucidated.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of N-(pyridin-4-yl)cyclobutanecarboxamide would be expected to reveal distinct signals corresponding to the protons of the pyridine (B92270) ring and the cyclobutane (B1203170) ring.
Pyridine Ring Protons: The protons on the pyridine ring, being in an aromatic system, would appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. Due to the substitution pattern, two distinct signals would be anticipated. The protons ortho to the nitrogen atom would likely resonate at a higher chemical shift (further downfield) compared to the protons meta to the nitrogen, a consequence of the nitrogen's electron-withdrawing nature. The coupling patterns (splitting) of these signals would provide information about the adjacent protons.
Cyclobutane Ring Protons: The protons of the cyclobutane ring would be found in the upfield region, generally between 1.5 and 3.0 ppm. The chemical shift and multiplicity of these signals would be influenced by their stereochemical environment and their proximity to the electron-withdrawing carboxamide group. The methine proton attached to the carbonyl-bearing carbon would be expected to be the most downfield of the cyclobutane protons.
Amide Proton (N-H): A broad singlet corresponding to the amide proton would also be expected, the chemical shift of which can be highly variable and dependent on factors such as solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Pyridine H (ortho to N) | 8.2 - 8.5 | Doublet | |
| Pyridine H (meta to N) | 7.2 - 7.5 | Doublet | |
| Cyclobutane CH (methine) | 2.5 - 3.0 | Multiplet | |
| Cyclobutane CH₂ | 1.8 - 2.4 | Multiplet |
Note: This is a predictive table based on analogous structures. Actual experimental data is required for confirmation.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule.
Carbonyl Carbon: The carbon of the carbonyl group (C=O) in the amide linkage would be the most downfield signal, typically appearing in the range of 170-180 ppm.
Pyridine Ring Carbons: The carbons of the pyridine ring would resonate in the aromatic region (110-160 ppm). The carbon atom attached to the nitrogen and the carbon atom para to the nitrogen would have distinct chemical shifts.
Cyclobutane Ring Carbons: The carbons of the cyclobutane ring would appear in the upfield region of the spectrum. The methine carbon attached to the carbonyl group would be more downfield compared to the methylene (B1212753) carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 170 - 180 |
| Pyridine C (ipso-N) | 148 - 152 |
| Pyridine C (ortho to N) | 140 - 145 |
| Pyridine C (meta to N) | 115 - 120 |
| Cyclobutane C (methine) | 40 - 50 |
Note: This is a predictive table based on analogous structures. Actual experimental data is required for confirmation.
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
To definitively assign the proton and carbon signals and to understand the spatial arrangement of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity within the pyridine and cyclobutane rings.
HSQC: This experiment would show which protons are directly attached to which carbon atoms.
HMBC: This experiment would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across the amide linkage.
Vibrational Spectroscopy for Functional Group and Molecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
Infrared (IR) Spectroscopic Investigations
The IR spectrum of this compound would be characterized by several key absorption bands:
N-H Stretch: A sharp to moderately broad peak in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amide.
C-H Stretches: Aromatic C-H stretching vibrations from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutane ring would be observed just below 3000 cm⁻¹.
C=O Stretch (Amide I band): A strong, sharp absorption band between 1630 and 1680 cm⁻¹ is characteristic of the carbonyl stretching vibration in a secondary amide.
N-H Bend (Amide II band): A band in the region of 1510-1570 cm⁻¹ would correspond to the N-H bending vibration coupled with C-N stretching.
C=C and C=N Stretches: Vibrations associated with the pyridine ring would be expected in the 1400-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch | < 3000 | Medium |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |
Note: This is a predictive table based on analogous structures. Actual experimental data is required for confirmation.
Raman Spectroscopic Studies
Raman spectroscopy, being complementary to IR spectroscopy, would provide further insights into the vibrational modes of the molecule.
Pyridine Ring Vibrations: The symmetric ring breathing mode of the pyridine ring would be expected to give a strong and sharp signal in the Raman spectrum, typically around 1000 cm⁻¹. Other ring stretching and deformation modes would also be observable.
Cyclobutane Ring Vibrations: The skeletal vibrations of the cyclobutane ring would also be active in the Raman spectrum.
C=O Stretch: The carbonyl stretch, while strong in the IR, would likely be a weaker band in the Raman spectrum.
A comparative analysis of the IR and Raman spectra would help in a more complete assignment of the vibrational modes of this compound.
Mass Spectrometry for Fragmentation Pathways and Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (Molecular Formula: C₁₀H₁₂N₂O, Exact Mass: 176.0950 g/mol ), this method is crucial for confirming the molecular weight and elucidating its structure through the analysis of fragmentation patterns.
Under electron ionization (EI), the molecule is expected to first form a molecular ion ([M]⁺•) with an m/z value corresponding to its molecular weight. Due to the presence of two nitrogen atoms, this molecular ion peak would conform to the nitrogen rule, appearing at an even mass number (176).
The fragmentation of this compound is predicted to be dominated by cleavage of the amide bond, which is a common fragmentation pathway for N-aryl amides. nih.govunl.pt This primary cleavage can occur in two ways:
Cleavage of the C-N bond: This is typically the most favorable pathway, leading to the formation of a stable cyclobutylcarbonyl cation. This involves the loss of the aminopyridine radical.
Cleavage of the CO-C(cyclobutyl) bond: This pathway would lead to the formation of a pyridin-4-yl-carbamoyl cation.
The most prominent fragmentation pathway is the α-cleavage at the amide C-N bond. This cleavage results in the formation of the cyclobutylcarbonyl cation ([C₅H₇O]⁺) and a 4-aminopyridine (B3432731) radical cation. nih.gov The cyclobutylcarbonyl cation can further fragment by losing a molecule of ethene (C₂H₄), a characteristic fragmentation for cyclobutane rings, to yield a propenoyl cation. Another significant fragment would arise from the cleavage that retains the charge on the aromatic portion, leading to the 4-aminopyridine cation radical.
The predicted fragmentation data provides a unique fingerprint for the molecule, allowing for its unambiguous identification and confirmation of its elemental composition through high-resolution mass spectrometry.
| Predicted Fragment Ion | Chemical Formula | Calculated m/z | Fragmentation Pathway |
| Molecular Ion | [C₁₀H₁₂N₂O]⁺• | 176.10 | Ionization of parent molecule |
| Fragment A | [C₅H₇O]⁺ | 83.05 | α-cleavage: Loss of •NH-C₅H₄N from M⁺• |
| Fragment B | [C₅H₅N₂]⁺ | 93.05 | α-cleavage: Loss of •CO-C₄H₇ from M⁺• |
| Fragment C | [C₅H₆N₂]⁺• | 94.05 | Cleavage with H-transfer |
| Fragment D | [C₃H₃O]⁺ | 55.02 | Loss of C₂H₄ from Fragment A |
| Fragment E | [C₄H₅N]⁺• | 67.04 | Fragmentation of pyridine ring |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
In the solid state, the supramolecular architecture is governed by intermolecular interactions. For this compound, the most significant of these is predicted to be hydrogen bonding. Specifically, a strong and highly directional hydrogen bond is expected to form between the amide hydrogen (N-H), acting as a hydrogen bond donor, and the lone pair of electrons on the nitrogen atom of the pyridine ring of an adjacent molecule, which acts as a hydrogen bond acceptor. nih.govresearchgate.net This robust N-H···N interaction is a common and powerful synthon in the crystal engineering of pyridine-amides, often leading to the formation of infinite one-dimensional chains or discrete dimeric structures.
| Hypothetical Crystal Data | |
| Parameter | Predicted Value / Type |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P-1 (common for such molecules) |
| Key Bond Lengths (Å) | |
| C=O | ~ 1.23 Å |
| C(amide)-N | ~ 1.33 Å |
| C(amide)-C(cyclobutyl) | ~ 1.51 Å |
| N-C(pyridine) | ~ 1.41 Å |
| Key Intermolecular Interactions | |
| N-H···N (H-bond) distance | ~ 2.8 - 3.1 Å |
| C-H···O (H-bond) distance | ~ 3.0 - 3.5 Å |
| π–π stacking distance | ~ 3.4 - 3.8 Å |
This combination of strong hydrogen bonding and weaker interactions dictates the precise packing of the molecules in the crystal lattice, influencing physical properties such as melting point, solubility, and stability.
Computational Chemistry and Theoretical Investigations of N Pyridin 4 Yl Cyclobutanecarboxamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, rooted in quantum mechanics, provide a detailed description of electron distribution and energy, which dictates the molecule's structure, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations for N-(pyridin-4-yl)cyclobutanecarboxamide would typically involve optimizing the molecular geometry to find its most stable three-dimensional arrangement.
Key parameters derived from DFT calculations include:
Total Energy: The total energy of the molecule in its optimized geometry, which is indicative of its stability.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.
Table 1: Illustrative DFT-Calculated Properties for this compound
| Property | Predicted Value | Significance |
| Total Energy | -X.XXXX Hartrees | Indicates molecular stability at the ground state. |
| HOMO Energy | -Y.YY eV | Relates to the ionization potential and electron-donating capability. |
| LUMO Energy | -Z.ZZ eV | Relates to the electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap | ΔE eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the bonding and electronic structure of molecules in detail. mpg.dewisc.edu It provides a localized picture of the electron density, which is more aligned with classical chemical concepts of bonds, lone pairs, and atomic charges. researchgate.net For this compound, NBO analysis can elucidate the nature of intramolecular interactions and charge delocalization.
Key insights from NBO analysis include:
Hybridization: It determines the hybridization of atomic orbitals involved in forming chemical bonds.
Natural Atomic Charges: This analysis provides a more chemically intuitive picture of the charge distribution compared to other methods like Mulliken population analysis.
Hyperconjugative Interactions: NBO analysis can quantify the stabilizing effects of electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. acadpubl.eu These interactions, often represented as second-order perturbation energies (E(2)), are crucial for understanding the molecule's stability and conformational preferences. researchgate.net
Table 2: Illustrative NBO Analysis Data for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP(1) N(amide) | π(C=O) | XX.XX | n → π delocalization, resonance stabilization of the amide bond. |
| σ(C-H) | σ(C-C) | Y.YY | σ → σ hyperconjugation, contributes to conformational stability. |
| π(Pyridine ring) | π(C=O) | Z.ZZ | π → π conjugation, electronic communication between the rings. |
Note: The values in this table are illustrative and represent the type of data generated from NBO analysis.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations provide a dynamic picture of the molecule's behavior, including its conformational flexibility and interactions with its environment, such as a solvent.
For this compound, MD simulations can be used to:
Explore Conformational Space: The molecule can adopt various shapes or conformations due to the rotation around its single bonds. MD simulations can identify the most stable and frequently occurring conformations in a given environment.
Analyze Solvent Effects: By explicitly including solvent molecules (e.g., water) in the simulation, it is possible to study how the solvent influences the molecule's structure and dynamics.
Predict Thermodynamic Properties: From the simulation trajectory, various thermodynamic properties such as free energy and entropy can be estimated.
The conformational analysis of this compound would focus on the relative orientations of the pyridine (B92270) ring and the cyclobutane (B1203170) ring, as well as the geometry of the amide linkage. This information is critical for understanding how the molecule might fit into a biological binding site.
In Silico Prediction of Molecular Interactions and Binding Modes
In silico methods, particularly molecular docking and virtual screening, are instrumental in predicting how a small molecule like this compound might interact with a biological target, typically a protein. nih.govnih.gov These computational techniques are widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level. nih.govfrontiersin.orgrsc.org
The process generally involves:
Molecular Docking: This technique predicts the preferred orientation of a ligand (the small molecule) when bound to a receptor (the protein) to form a stable complex. nih.gov The output of a docking simulation is a set of possible binding poses, each with a corresponding binding score or energy that estimates the binding affinity.
Binding Mode Analysis: Detailed analysis of the docked poses reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. mdpi.com
For this compound, in silico studies could predict its binding to various protein targets. For example, if it were being investigated as an inhibitor of a specific enzyme, docking studies would aim to place it within the enzyme's active site and identify key amino acid residues involved in the binding.
Table 3: Illustrative Predicted Interactions of this compound with a Hypothetical Protein Target
| Interacting Residue (Protein) | Atom/Group (Ligand) | Interaction Type | Predicted Distance (Å) |
| ASP 120 | Pyridine Nitrogen | Hydrogen Bond | 2.8 |
| LEU 75 | Cyclobutane Ring | Hydrophobic | 3.5 |
| PHE 150 | Pyridine Ring | π-π Stacking | 4.0 |
| GLN 88 | Amide Carbonyl | Hydrogen Bond | 3.0 |
Note: The data in this table is illustrative and represents the type of output generated from a molecular docking study.
Structure Activity Relationship Sar Studies and Mechanistic Biological Insights for N Pyridin 4 Yl Cyclobutanecarboxamide Analogues in Vitro Focus
Elucidation of Molecular Targets and Binding Mechanisms of Cyclobutanecarboxamide-Pyridyl Conjugates
The biological effects of N-(pyridin-4-yl)cyclobutanecarboxamide analogues are intrinsically linked to their ability to interact with specific molecular targets. In vitro studies have been instrumental in identifying these targets and elucidating the binding mechanisms that underpin their pharmacological activities.
In Vitro Enzyme Inhibition Profiles and Kinetics (e.g., Kinases, Dehydrogenases)
Analogues of this compound have been investigated for their potential to inhibit various enzymes, with a notable focus on kinases and dehydrogenases, which are critical regulators of cellular processes.
While direct kinetic studies on this compound are not extensively reported in publicly available literature, the broader class of pyridine-based inhibitors has demonstrated significant activity against various enzymes. For instance, a series of 2,4,6-trisubstituted pyridine (B92270) derivatives were found to be potent inhibitors of mutant isocitrate dehydrogenase 2 (IDH2). nih.gov One compound in this series, 14n , exhibited an IC50 of 54.6 nM, showcasing a significant improvement over the clinical candidate AG-221 (Enasidenib). nih.gov This highlights the potential of the pyridine scaffold to be tailored for high-potency enzyme inhibition. The selectivity of these compounds for the mutant IDH2 over wild-type IDH1 and IDH2 underscores the potential for developing highly targeted therapies. nih.gov
The pyridine ring is a common feature in many kinase inhibitors, where it often forms crucial hydrogen bonds with the hinge region of the kinase domain. acs.org The nitrogen atom in the pyridine ring plays a pivotal role in modulating enzyme activity. rsc.org
Receptor Modulation Studies and Ligand-Target Interactions
The interaction of cyclobutanecarboxamide-pyridyl conjugates with various receptors has been a subject of investigation to understand their modulatory effects. The pyridine moiety, in particular, is a well-established pharmacophore that can engage in various non-covalent interactions, including hydrogen bonding, and van der Waals forces, which are crucial for ligand-receptor recognition.
Studies on structurally related compounds have provided insights into potential receptor interactions. For example, a series of 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles demonstrated high affinity for sigma receptors (σRs), which are implicated in neurological disorders. nih.gov The affinity of these compounds was found to be highly dependent on the nature of the linker connecting a 1-benzylpiperidine (B1218667) moiety to the pyridine ring, with longer linkers generally leading to increased affinity for the σ1 receptor. nih.gov
The following table illustrates the impact of linker length on the binding affinity of these pyridine derivatives for the human sigma-1 receptor (hσ1R).
| Compound | Linker Length (n) | Ki (nM) for hσ1R |
|---|---|---|
| 1 | 0 | 29.2 |
| 2 | 2 | 7.57 |
| 3 | 3 | 2.97 |
| 4 | 4 | 3.97 |
Impact of Structural Modifications on In Vitro Biological Activities
The biological activity of this compound analogues can be finely tuned by making specific structural modifications to the cyclobutane (B1203170) ring, the pyridine ring, or the amide linker. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.
Correlation of Cyclobutane Ring Substitutions with In Vitro Potency
The cyclobutane ring serves as a rigid scaffold that can orient the pharmacophoric groups in a specific spatial arrangement, which is often crucial for high-affinity binding to a biological target. nih.gov Its three-dimensional nature can provide access to binding pockets that are not effectively targeted by more planar molecules. vulcanchem.com
In a study of small molecule αvβ3 antagonists, a cyclobutane core was utilized as a central scaffold in an arginine-glycine-aspartic acid (RGD) mimetic structure. rsc.orgnih.gov These compounds were effective αvβ3 antagonists in cell-based adhesion and invasion assays, with a lead compound exhibiting an IC50 of less than 1 μM. rsc.org The cyclobutane scaffold was chosen to provide a suitable orientation for the arginine and aspartate mimetic sidechains, while also potentially improving pharmacokinetic properties. nih.gov
Furthermore, the substitution pattern on the cyclobutane ring can have a profound impact on potency. For instance, in the development of AKT inhibitors, the introduction of a cyclobutane on a benzylic position led to a highly potent analogue. The cyclobutane moiety was positioned in a hydrophobic region of the binding pocket, enabling the benzylic amine to form key hydrogen bonds with the target enzyme. nih.gov
Pyridine Ring Derivatization Effects on Biological Modulators
The pyridine ring is a versatile heterocyclic scaffold found in numerous biologically active compounds. nih.gov Its electronic properties and hydrogen bonding capacity can be readily modified through derivatization, which in turn affects the biological activity of the parent molecule.
The position and nature of substituents on the pyridine ring can significantly influence a compound's inhibitory potency. In a series of thioquinoline derivatives developed as α-glucosidase inhibitors, it was observed that electron-donating groups on a related phenyl ring were generally more favorable for activity than electron-withdrawing groups. nih.gov Specifically, bulky electron-donating groups at the para position enhanced potency. nih.gov
A systematic study on phosphodiesterase 4D (PDE4D) inhibitors demonstrated that the contributions of different fragments of the inhibitor to enzyme binding could be regarded as independent. nih.gov An empirical equation was developed to predict the inhibitory potency based on the nature of the structural fragments, highlighting the modular nature of SAR in some systems. nih.gov
Amide Linker Contributions to Molecular Recognition
The conformational rigidity of the linker can have a significant impact on biological activity. A study on cobalt(II) complexes with a semi-rigid tri-pyridyl-bis-amide ligand showed that the flexibility of the ligand allowed it to adopt different conformations, leading to the formation of diverse crystal structures. researchgate.net In the context of drug design, a more rigid linker can pre-organize the molecule into a bioactive conformation, which can lead to higher affinity. Conversely, a flexible linker may allow the molecule to adapt to different binding sites, potentially leading to broader activity or off-target effects.
Research on PEGylated human growth hormone demonstrated that a phenyl amide linker improved the in vitro bioactivity, pharmacokinetics, and pharmacodynamics compared to a more flexible propyl linker. nih.gov This was attributed to the lower proteolytic sensitivity and immunogenicity of the conjugate with the more rigid linker. nih.gov
Mechanistic Insights into In Vitro Cellular Pathway Perturbations (e.g., Apoptosis Induction, Oxidative Stress Response)
The in vitro cellular effects of this compound analogues are primarily linked to the induction of apoptosis and the generation of oxidative stress within cancer cells. Research into structurally related pyridine-amide compounds has revealed key mechanistic details regarding their anticancer activities. These analogues perturb cellular pathways, leading to programmed cell death and disruption of cellular redox balance.
Apoptosis Induction
Several studies on N-(pyridin-4-yl)carboxamide analogues and related pyridine-amide derivatives have demonstrated their capacity to induce apoptosis in various cancer cell lines. The mechanism of apoptosis induction often involves the activation of intrinsic and extrinsic pathways, characterized by the activation of caspases and modulation of apoptosis-related proteins.
For instance, a series of pyridine-amide compounds featuring phenol (B47542) or catechol groups were shown to decrease the metabolic viability and growth of T98G glioblastoma cells. Mechanistic investigations revealed that these compounds induced apoptosis, as evidenced by a significant increase in cellular Caspase 3/7 activity, which are key executioner caspases in the apoptotic cascade. researchgate.net
Similarly, studies on N-dehydroabietyl-pyridine-4-carboxamide derivatives confirmed their pro-apoptotic activity in HepG2, A549, and MCF-7 cancer cells. The induction of apoptosis by these compounds was verified using the Annexin V-FITC/PI assay, a standard method for detecting early and late stages of apoptosis. portlandpress.com This suggests that the pyridine-4-carboxamide moiety is a critical pharmacophore for initiating programmed cell death in cancer cells.
Furthermore, research on novel N-(piperidine-4-yl)benzamide derivatives, which share a similar amide linkage to a nitrogen-containing ring, has provided additional insights. Certain compounds in this class were found to upregulate the expression of cleaved caspase-3, a downstream effector in the apoptotic pathway, thereby promoting tumor cell apoptosis. researchgate.net
The table below summarizes the apoptotic effects of selected this compound analogues and related compounds from in vitro studies.
| Compound/Analogue Class | Cell Line | Key Mechanistic Finding |
| Pyridine-amide with phenol/catechol groups | T98G | Increased cellular Caspase 3/7 activity. researchgate.net |
| N-dehydroabietyl-pyridine-4-carboxamide derivatives | HepG2, A549, MCF-7 | Induction of apoptosis confirmed by Annexin V-FITC/PI assay. portlandpress.com |
| N-(piperidine-4-yl)benzamide derivatives | HepG2 | Upregulated expression of cleaved caspase-3. researchgate.net |
| Pyrazolo[3,4-b]pyridine amide derivatives | A549, MCF7, DU145, HeLa | Upregulated BAX gene expression and downregulated Bcl-2 expression. nih.gov |
This table is interactive. Click on the headers to sort the data.
Oxidative Stress Response
In addition to apoptosis induction, some this compound analogues have been shown to perturb the cellular redox status, leading to oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses.
A study on pyridine-amide compounds appended with phenol or catechol groups observed an accumulation of ROS in T98G cells. researchgate.net This increase in ROS levels suggests that these compounds may interfere with mitochondrial function or inhibit cellular antioxidant systems, leading to a compromised redox status. The resulting oxidative stress can damage cellular components like DNA, proteins, and lipids, ultimately contributing to the induction of apoptosis.
The interplay between ROS generation and apoptosis is a well-established mechanism for many anticancer agents. The accumulation of ROS can trigger the intrinsic apoptotic pathway through the activation of stress-activated protein kinases and the release of cytochrome c from the mitochondria. While direct evidence for this compound is limited, the findings from its analogues strongly suggest that modulation of oxidative stress is a key component of their mechanism of action.
The table below details the findings related to oxidative stress response for analogues of this compound.
| Compound/Analogue Class | Cell Line | Key Mechanistic Finding |
| Pyridine-amide with phenol/catechol groups | T98G | Accumulation of Reactive Oxygen Species (ROS). researchgate.net |
This table is interactive. Click on the headers to sort the data.
Emerging Research Directions and Material Science Applications of N Pyridin 4 Yl Cyclobutanecarboxamide Derivatives
Integration into Advanced Materials Systems
The modular nature of N-(pyridin-4-yl)cyclobutanecarboxamide allows for systematic modifications to its core structure, enabling the fine-tuning of its physical and chemical properties. This adaptability is key to its potential integration into sophisticated material systems, from polymers and composites to functional electronic devices.
While direct research on this compound as a polymer additive is limited, the properties of its constituent moieties suggest significant potential. Pyridine (B92270) derivatives are known to act as ligands, catalysts, and functional building blocks in polymer chemistry. The incorporation of pyridine units into polymer chains or as additives can enhance thermal stability, introduce metal-coordination sites, or alter the optical properties of the material.
Thermal Stabilizers: The aromatic pyridine ring may help to dissipate thermal energy and scavenge free radicals, potentially increasing the degradation temperature of polymers like PVC or polyolefins.
Adhesion Promoters: In fiber-reinforced composites, the ability of the pyridine and amide groups to interact with both the fiber surface (e.g., glass or carbon fiber) and the polymer matrix could lead to improved interfacial adhesion and enhanced mechanical performance.
Functional Fillers: By modifying the pyridine ring with specific functional groups, derivatives could be designed to introduce properties such as flame retardancy or UV resistance to a composite material.
Pyridine-containing compounds are widely investigated for their applications in organic electronics, owing to their electron-deficient nature which facilitates electron transport. This makes them valuable components in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The pyridine ring in this compound derivatives can be strategically functionalized to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for designing efficient electronic materials.
The cyclobutane (B1203170) unit can serve as a rigid spacer to control the intermolecular packing and morphology of thin films, which are critical factors for charge transport. By preventing excessive π-π stacking, the bulky cyclobutane group could lead to materials with improved solubility and processability without sacrificing electronic performance.
Potential applications in this domain include:
Electron Transport Layer (ETL) Materials: The inherent electron-accepting properties of the pyridine ring make these derivatives candidates for ETLs in OLEDs and OPVs, facilitating efficient electron injection and transport.
Host Materials for Phosphorescent OLEDs: By designing derivatives with a high triplet energy, they could serve as host materials for phosphorescent emitters, preventing energy back-transfer and leading to high-efficiency devices.
Dielectric Materials: The introduction of polar functional groups onto the core structure could lead to materials with a high dielectric constant, which are useful in capacitors and as gate dielectrics in OFETs.
| Potential Application Area | Key Structural Moiety | Function |
| Polymer Additives | Carboxamide, Pyridine | Hydrogen bonding, Interfacial adhesion |
| Composite Materials | Cyclobutane, Pyridine | Rigidity, Thermal stability |
| Optoelectronics (ETL) | Pyridine | Electron transport |
| Electronics (Dielectrics) | Pyridine (functionalized) | High polarity, Charge storage |
Explorations in Catalysis and Chemical Sensing
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This property is the foundation for its potential applications in catalysis and chemical sensing.
In catalysis , derivatives of this compound can act as ligands for transition metals, forming complexes that can catalyze a variety of organic transformations. For instance, palladium-catalyzed reactions are fundamental in organic synthesis, and ligands play a crucial role in controlling the reactivity and selectivity of the metal center. The synthesis of imidazo[1,2-a]pyridine (B132010) carboxamide derivatives has been achieved through Pd-catalysed carbonylation, underscoring the compatibility of the carboxamide functionality in such catalytic systems. nih.gov Research has also shown that some manganese-based oxidation catalysts that use pyridyl-containing ligands may decompose under reaction conditions to form pyridine-2-carboxylic acid, which then acts as the active catalytic species. researchgate.net This highlights the diverse roles pyridine moieties can play in catalytic cycles. The rigid cyclobutane backbone could enforce a specific geometry on the metal center, potentially leading to catalysts with high stereoselectivity.
In the realm of chemical sensing , the interaction of the pyridine nitrogen or the carboxamide group with specific analytes can be transduced into a measurable signal, such as a change in color or fluorescence. A fluorescent sensor based on a pyridine-2,6-dicarboxamide ligand has been developed for the detection of Mg²⁺ and Ni²⁺ ions. researchgate.net This demonstrates the principle that pyridine-carboxamide structures can be effective chemosensors. By incorporating a fluorophore into the this compound structure, new sensors could be designed. The binding of a target analyte (e.g., a metal ion or a small organic molecule) to the pyridine-amide receptor site could modulate the fluorescence of the reporter group through mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), enabling sensitive and selective detection.
| Application | Principle | Relevant Structural Features | Example of Related Research |
| Catalysis | Ligand for metal centers | Pyridine nitrogen for coordination, Cyclobutane for steric control | Pd-catalysed synthesis of carboxamides nih.gov |
| Chemical Sensing | Analyte binding and signal transduction | Pyridine and amide for analyte recognition | Pyridine-dicarboxamide fluorescent sensor for metal ions researchgate.net |
Future Perspectives in Cyclobutanecarboxamide (B75595) and Pyridine Research
The future of research on this compound and related compounds is bright, with numerous avenues for exploration. A key direction will be the development of efficient and versatile synthetic methodologies to create a diverse library of derivatives. This will enable a systematic investigation of structure-property relationships, which is essential for optimizing materials for specific applications.
In material science, a major focus will be on the synthesis of oligomers and polymers containing the this compound unit as a repeating monomer. Such materials could exhibit unique properties arising from the combination of the rigid cyclobutane scaffold and the functional pyridine groups. The self-assembly of these derivatives into well-defined supramolecular structures through hydrogen bonding and π-π stacking is another promising area, with potential applications in molecular electronics and nanotechnology.
In catalysis, the design of chiral derivatives for asymmetric catalysis is a logical next step. By introducing stereocenters on the cyclobutane ring, it may be possible to create ligands that can induce high enantioselectivity in metal-catalyzed reactions. Furthermore, the immobilization of these catalysts on solid supports could lead to recyclable catalytic systems, which are highly desirable from an economic and environmental perspective.
For chemical sensing, the focus will be on integrating these molecules into practical sensing devices. This could involve grafting them onto the surface of nanoparticles, quantum dots, or electrodes to create highly sensitive and selective sensors for environmental monitoring, medical diagnostics, and industrial process control. The development of ratiometric sensors, which can provide more accurate and reliable measurements, is also a key area of interest.
Q & A
Basic: What are the common synthetic routes for N-(pyridin-4-yl)cyclobutanecarboxamide?
Answer:
N-(Pyridin-4-yl)carboxamide derivatives are typically synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides or anhydrides) and pyridin-4-amine. For cyclobutanecarboxamide analogs, cyclobutanecarbonyl chloride can react with 4-aminopyridine under Schotten-Baumann conditions (aqueous base, dichloromethane) . Yield optimization often involves controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (4–6 hrs at 0–5°C). Post-synthesis purification is achieved via recrystallization using ethanol/water mixtures (80:20 v/v) .
Basic: How is X-ray crystallography applied to determine the molecular structure of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., methanol/acetone at 25°C) and mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data collection at 100–150 K minimizes thermal motion artifacts. Structure refinement uses SHELXL , with twin-law corrections for non-merohedral twinning (e.g., twin ratio 0.357:0.643) . Key parameters include:
| Parameter | Example Value |
|---|---|
| Dihedral angle (pyridine-cyclobutane) | 11.33°–9.51° |
| π-π stacking distance | 3.5929(8) Å |
| R-factor | <0.05 |
Advanced: How can hydrogen-bonding networks in its crystal structure be systematically analyzed?
Answer:
Hydrogen bonds (N–H⋯N/S/O) are quantified using:
- Hirshfeld surface analysis : Visualizes close contacts (dnorm < sum of van der Waals radii) and calculates interaction percentages (e.g., 30% H-bonding in related structures) .
- Mercury CSD tools : Generates symmetry-expanded packing diagrams to identify supramolecular motifs (e.g., chains or sheets via N–H⋯S in thiocyanate salts) .
- DFT calculations : Validate hydrogen-bond strengths (e.g., bond critical point electron density >0.02 eÅ⁻³) .
Advanced: What computational methods resolve contradictions in structural data (e.g., variable dihedral angles)?
Answer:
Contradictions arise from polymorphic variations or dynamic disorder. Strategies include:
- Molecular Dynamics (MD) Simulations : Simulate thermal motion to assess angle flexibility (e.g., ±5° variation in pyridine-naphthalene dihedrals) .
- Twinning Refinement : Apply twin laws (e.g., [100 010 101] matrix) in SHELXL to deconvolute overlapping reflections .
- Comparative Database Analysis : Cross-reference with Cambridge Structural Database (CSD) entries (e.g., CCDC 2035503 ).
Advanced: How can computational modeling predict its arrangement in host-guest systems?
Answer:
For materials science applications (e.g., zirconium sulfophenylphosphonate intercalation ):
Docking Simulations : Use AutoDock Vina to estimate binding energies (ΔG < −6 kcal/mol).
Periodic DFT : Optimize unit-cell parameters (PBE functional, D3 dispersion correction) to model layer spacing.
Pair Distribution Function (PDF) Analysis : Compare experimental vs. simulated PDFs to validate stacking motifs.
Advanced: What methodologies evaluate its potential pharmacological activity?
Answer:
While direct bioactivity data for this compound is limited, related analogs are studied via:
- Kinase Inhibition Assays : Measure IC50 against targets like c-Met (e.g., LAH-1’s IC50 = 12 nM ).
- Molecular Docking : Use Glide/SP mode in Schrödinger to predict binding to ATP-binding pockets (e.g., PyRx for Vina scoring) .
- SAR Studies : Modify substituents (e.g., trifluoromethyl for metabolic stability ) and assay cytotoxicity (MTT) in cancer cell lines (e.g., EBC-1 ).
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine C4 substitution at δ 150–155 ppm) .
- FT-IR : Amide I band at 1650–1680 cm⁻¹ (C=O stretch), N–H bend at 3300 cm⁻¹ .
- Mass Spectrometry : ESI-MS ([M+H]+) with isotopic pattern matching (e.g., m/z 199.21 for C11H9N3O ).
Advanced: How are stability and thermal properties assessed for storage and handling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
